(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Description
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Properties
IUPAC Name |
(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(23)14-8-12-11-3-1-2-4-13(11)20-18(12)17(21-14)10-5-6-15-16(7-10)25-9-24-15/h1-7,14,17,20-21H,8-9H2,(H,22,23)/t14-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXJJOKTGDJRNN-RHSMWYFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N[C@@H](C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a tetrahydro-β-carboline derivative that has garnered attention for its potential biological activities. It is structurally related to various pharmacologically active compounds and has been studied for its effects on phosphodiesterase (PDE) inhibition, particularly PDE5.
- Molecular Formula : C19H16N2O4
- Molecular Weight : 372.8 g/mol
- CAS Number : 474668-76-3
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 154 °C |
| Boiling Point | 531 °C (predicted) |
| Density | 1.359 g/cm³ (predicted) |
| Solubility | Slightly soluble in DMSO and methanol |
Phosphodiesterase Inhibition
Research indicates that derivatives of tetrahydro-β-carbolines exhibit significant inhibitory activity against PDE5, an enzyme implicated in various physiological processes including vasodilation and signaling pathways in cancer cells. For instance, studies have shown that certain β-carboline derivatives can inhibit PDE5 with IC50 values ranging from 0.14 to 4.99 μM . The mechanism involves binding to a conserved site within the enzyme that is critical for its activity.
Table 1: PDE5 Inhibition Data
| Compound | IC50 (μM) | % PDE5 Inhibition at 50 μM |
|---|---|---|
| Tadalafil | 0.007 | 102 |
| GR30040X | 0.3 | 75 |
| XLV | 0.06 | 102 |
The structure of the compound plays a crucial role in its biological activity; modifications to the benzodioxole moiety can significantly alter the potency of the compound against PDE5.
Antitumor Activity
The inhibition of PDEs has also been linked to antitumor effects due to the elevation of intracellular cAMP and cGMP levels, which can induce apoptosis in tumor cells and regulate the tumor microenvironment . The compound's ability to modulate these pathways suggests potential applications in cancer therapy.
Study on Tetrahydro-β-Carboline Derivatives
A study conducted on a series of tetrahydro-β-carboline derivatives revealed that specific structural features are essential for their inhibitory effects on PDE5. The presence of a hydrophobic clamp and hydrogen bonding interactions were identified as key factors for binding efficiency .
Clinical Implications
Given the established role of PDE5 inhibitors in treating erectile dysfunction and pulmonary hypertension, compounds like this compound could be explored further for therapeutic applications beyond their current uses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
